2-(3-Methylpiperidine-1-carbonyl)aniline, also known as 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline, is an organic compound characterized by the molecular formula and a molecular weight of 232.33 g/mol. This compound features a piperidine ring which is significant in various pharmaceutical applications due to its biological activity and role in drug design .
The compound is synthesized through chemical reactions involving starting materials such as 2-methyl-4-nitroaniline and 3-methylpiperidine. It is commercially available from various suppliers, including Sigma-Aldrich and BenchChem, indicating its relevance in both research and industrial applications .
2-(3-Methylpiperidine-1-carbonyl)aniline is classified as an aromatic amine due to the presence of an aniline structure, which is a benzene ring with an amino group. Its classification extends to piperidine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 2-(3-Methylpiperidine-1-carbonyl)aniline typically involves the following steps:
The molecular structure of 2-(3-Methylpiperidine-1-carbonyl)aniline includes:
This structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry .
2-(3-Methylpiperidine-1-carbonyl)aniline can undergo several types of chemical reactions:
Common reagents for these reactions include:
The conditions (temperature, solvent, pH) are critical for achieving desired outcomes in these reactions .
The mechanism of action for 2-(3-Methylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites on these targets, modulating their activity and influencing various biochemical pathways. This property makes it valuable in drug development and therapeutic applications .
Relevant data on melting point, boiling point, and spectral characteristics (IR, NMR) can be obtained from detailed analytical studies but are not specified here .
2-(3-Methylpiperidine-1-carbonyl)aniline has several applications across different scientific fields:
This compound's versatility underscores its importance in both research and industrial contexts.
Piperidine-aniline molecular hybrids represent a privileged architectural motif in modern drug discovery, combining the three-dimensional complexity and basicity of the piperidine ring with the versatile hydrogen-bonding and derivatization potential of the aniline group. The specific compound 2-(3-Methylpiiperidine-1-carbonyl)aniline exemplifies this hybrid architecture, featuring a para-substituted aniline connected to a 3-methylpiperidine moiety via a carbonyl linker. This structural framework enables diverse interactions with biological targets while maintaining favorable physicochemical properties for membrane permeability and metabolic stability [5] [10]. The strategic incorporation of the methyl substituent at the 3-position of the piperidine ring introduces stereochemical complexity and influences conformational preferences, potentially enhancing target selectivity through steric complementarity. These hybrids occupy a distinct chemical space characterized by moderate lipophilicity (ALogP ~1.5-3.5) and molecular weights typically below 400 Da, aligning with drug-likeness criteria for central nervous system (CNS) penetration and oral bioavailability [6]. Their modular synthetic accessibility further enhances their utility as versatile scaffolds for generating structure-activity relationship (SAR) data across multiple therapeutic domains.
Piperidine-aniline conjugates exhibit remarkable versatility in molecular recognition due to their capacity for multifaceted interactions with biological targets. The piperidine nitrogen provides a basic center (pKa ~10-11) capable of forming salt bridges with aspartate or glutamate residues in binding pockets, while the aniline nitrogen serves as both a hydrogen bond donor (via the amine) and acceptor (via the π-system). The 3-methylpiperidine variant introduces an additional stereocenter and hydrophobic contact point that enhances binding complementarity compared to unsubstituted piperidine. This is exemplified in vesicular acetylcholine transporter (VAChT) inhibitors where the methyl group improved selectivity over sigma receptors by 900-fold [6]. Conformational analysis reveals that the carbonyl linker restricts rotation between the piperidine and aniline planes, reducing the entropic penalty upon binding compared to more flexible connectors. X-ray crystallographic studies of related compounds like 3-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]aniline demonstrate a characteristic "U-shaped" topology that mimics natural ligands for various enzymes and receptors [3]. This preorganization effect contributes to the high affinity observed in piperidine-aniline conjugates targeting HIV-1 reverse transcriptase (RT), where they occupy the hydrophobic pocket adjacent to the non-nucleoside inhibitor binding site (NNIBS) through optimal spatial positioning of the piperidine, carbonyl, and aniline pharmacophores [2].
Table 1: Therapeutic Applications of Carbonyl-Linked Piperidine-Aniline Hybrids
Compound Example | Biological Target | Key Structural Features | Therapeutic Area | Clinical Status |
---|---|---|---|---|
5a6 [2] | HIV-1 RT (wild-type & mutant strains) | N-arylmethyl substituted piperidine-linked aniline | Antiviral (HIV) | Preclinical |
(-)-[¹¹C]24b [6] | Vesicular Acetylcholine Transporter (VAChT) | Carbonyl linkage, methyl substitution | Neurodegenerative disorders | PET tracer development |
Ceritinib analogs [7] | Anaplastic Lymphoma Kinase (ALK) | Piperidine-aniline core with sulfonyl linker | Oncology (NSCLC) | Marketed |
Solifenacin derivatives | Muscarinic receptors | Phenylpiperidine-aniline hybrid | Overactive bladder | Marketed |
The carbonyl (-C(O)-) linker in 2-(3-Methylpiperidine-1-carbonyl)aniline serves as a critical bioisosteric element that profoundly influences molecular recognition and pharmacokinetic properties. Functionally, this planar connector facilitates hydrogen bonding with protein backbones through its carbonyl oxygen while maintaining optimal distance (approximately 4-6 Å) between the piperidine nitrogen and aniline nitrogen. This spatial arrangement mimics the transition state geometry in protease targets, contributing to potency enhancements. In HIV-1 NNRTIs, the carbonyl linkage in compounds like N-arylmethyl substituted piperidine-linked aniline derivatives enabled hydrogen bonding with the backbone NH of Lys103 through a water-mediated bridge, a key interaction for maintaining activity against drug-resistant strains [2].
The carbonyl group also serves as a conformational restrictor that reduces rotational freedom between the piperidine and aniline moieties. This restriction lowers the entropic penalty upon binding, as evidenced by thermodynamic studies showing favorable ΔS values for carbonyl-linked inhibitors compared to methylene-linked analogs. For VAChT ligands, replacing the metabolically labile ester linker with a stable carbonyl-amide bridge improved both metabolic stability and target affinity, with Ki values reaching sub-nanomolar ranges (<0.93 nM) [6]. Furthermore, the carbonyl's polarity modulates overall lipophilicity, maintaining a balance between membrane permeability (logP ~2-3) and aqueous solubility—properties crucial for CNS penetration in neurodegenerative targets [5] [9]. This strategic linker selection exemplifies the carboxylic acid bioisosterism principle, where the carbonyl group mimics the hydrogen-bonding capability of carboxylates while offering superior metabolic stability and reduced ionization at physiological pH [5].
The medicinal chemistry of piperidine derivatives has evolved through three distinct generations, with 2-(3-Methylpiperidine-1-carbonyl)aniline representing contemporary structural refinements. First-generation piperidine drugs (1950s-1980s) featured simple ring systems as steric bulks or basic centers in compounds like the antihistamine mepyramine. The discovery that substituted piperidines could enhance receptor selectivity led to second-generation designs exemplified by calcium channel blockers (e.g., flunarizine) and opioid analgesics (e.g., loperamide). These incorporated arylpiperidine motifs but lacked strategic linkers between the heterocycle and aromatic ring.
A transformative advancement emerged with the introduction of carbonyl linkers in the 1990s-2000s, creating semi-rigid conjugates that exploited vector-specific positioning for enhanced target engagement. The development of HIV protease inhibitors showcased how carbonyl-bridged piperidine-aryl structures could optimize binding to aspartyl protease catalytic sites. Parallel innovations in cancer therapeutics yielded compounds like ceritinib, where a piperidine-aniline-carbonyl core enabled potent inhibition of anaplastic lymphoma kinase (ALK) through optimal positioning in the ATP-binding pocket [7].
Contemporary designs focus on stereochemically defined analogs with targeted substitutions like the 3-methyl group in our compound of interest. These leverage advanced synthetic methodologies including asymmetric hydrogenation using ruthenium catalysts [4] and transition metal-catalyzed coupling reactions. Modern piperidine-aniline hybrids increasingly incorporate metabolic stability elements directly into the core architecture—such as the 3-methyl group that impedes cytochrome P450-mediated oxidation at adjacent positions—while maintaining the conformational advantages imparted by the carbonyl linker [4] [6].
Table 2: Evolution of Piperidine Pharmacophores in Drug Design
Generation | Time Period | Representative Compounds | Structural Innovations | Limitations Addressed |
---|---|---|---|---|
First Generation | 1950s-1980s | Mepyramine, Diphenidol | Simple piperidine ring as basic center | Limited target selectivity |
Second Generation | 1980s-2000s | Flunarizine, Loperamide | Arylpiperidine motifs, varied N-substituents | Conformational flexibility, metabolic instability |
Third Generation | 2000s-Present | Ceritinib, 2-(3-Methylpiperidine-1-carbonyl)aniline derivatives | Carbonyl linkers, stereospecific substitutions (e.g., 3-methyl), fused ring systems | Resistance development (HIV, cancer), BBB penetration, target specificity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1